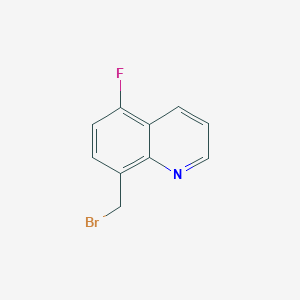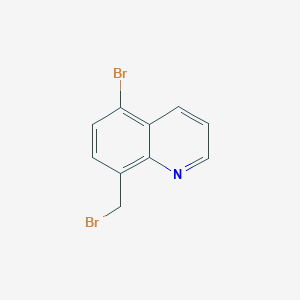![molecular formula C17H14ClNO B1338861 4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine CAS No. 83054-66-4](/img/structure/B1338861.png)
4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine is a useful research compound. Its molecular formula is C17H14ClNO and its molecular weight is 283.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
One of the primary applications of compounds similar to "4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine" involves their synthesis and characterization, aiming to understand their physical, chemical, and electronic properties. For example, research has been conducted on triphenylamine-3-hexylthiophene oligomer hybrids, which are amorphous and thermally stable up to about 400°C under a nitrogen atmosphere. These compounds demonstrate significant potential as hole-transporting materials due to their high highest occupied molecular orbital (HOMO) energy levels, comparable to well-known materials like NPB and PEDOT (Li et al., 2008).
Catalytic Oxidation
Compounds containing naphthyl groups have been investigated for their role in catalytic oxidation processes. For instance, the catalytic oxidation of naphthols using copper-amine catalysts showcases the versatility of naphthyl-containing compounds in facilitating complex oxidation reactions (Brackman & Havinga, 2010).
Luminescence and Transport Properties
The effects of polar side groups on the transport and luminescence properties of naphthyl phenylamine compounds have been extensively studied, highlighting their application in organic light-emitting diodes (OLEDs) and other electronic devices. These studies reveal how structural modifications can impact hole mobilities and emission wavelengths, crucial for designing more efficient electronic materials (Tong et al., 2004).
Antimicrobial and Antioxidant Activities
The exploration into the biological activities of naphthyl-containing compounds extends to their potential antimicrobial and antioxidant applications. Compounds synthesized from naphtho[2,1-b]furan-2-carboxamides, for example, have been characterized for their ability to exhibit significant antimicrobial and antioxidant properties, which is crucial for the development of new therapeutic agents (Devi et al., 2010).
Chemosensors for Metal Ions
The development of chemosensors based on naphthoquinone derivatives for the detection of metal ions demonstrates another fascinating application of these compounds. Such sensors can selectively coordinate to metal ions, offering a colorimetric method for detecting the presence of metals like Cu2+ in various environments (Gosavi-Mirkute et al., 2017).
作用機序
生化学分析
Biochemical Properties
4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to serve as a substrate for horseradish peroxidase, an enzyme commonly used in biochemical assays . The interaction between this compound and horseradish peroxidase results in the formation of a colored product, which can be used for detection and quantification purposes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, potentially affecting cell proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation. For example, it has been reported to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound may lead to alterations in cellular function, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in the oxidation of aromatic compounds, leading to changes in the levels of specific metabolites . Understanding the metabolic pathways of this compound is essential for elucidating its overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
4-(4-chloronaphthalen-1-yl)oxy-3-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-11-10-12(19)6-8-16(11)20-17-9-7-15(18)13-4-2-3-5-14(13)17/h2-10H,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCASPKBYIAQRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=C(C3=CC=CC=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90531696 |
Source


|
| Record name | 4-[(4-Chloronaphthalen-1-yl)oxy]-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90531696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83054-66-4 |
Source


|
| Record name | 4-[(4-Chloronaphthalen-1-yl)oxy]-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90531696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
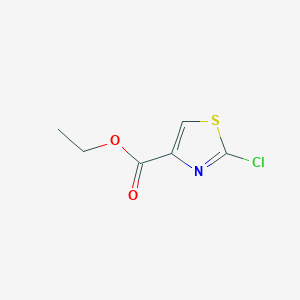
![1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone](/img/structure/B1338779.png)

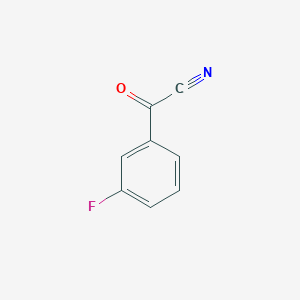

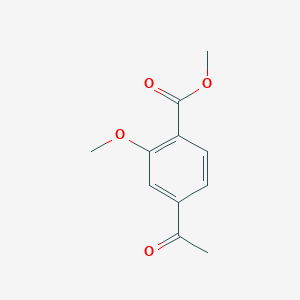



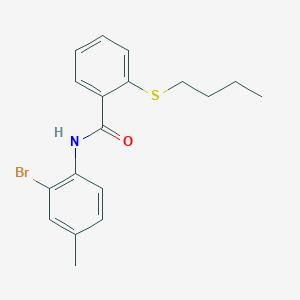

![2-[3-(Bromomethyl)phenyl]thiophene](/img/structure/B1338807.png)
